Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde structure
943310-52-9 structure
Nome del prodotto:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Numero CAS:943310-52-9
MF:C13H16BFO3
MW:250.073747634888
CID:3032312
PubChem ID:59420279

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-氟-2-醛基苯硼酸频呢醇酯
    • 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • 4-Fluoro-2-formylphenylboronic acid pinacol ester
    • 4-Fluoro-2-formylbenzeneboronic acid pinacol ester
    • N10678
    • (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER
    • 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
    • 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)
    • 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde
    • EN300-12599310
    • AKOS028114857
    • DB-100340
    • SCHEMBL137873
    • MFCD18731000
    • CS-16359
    • Z2049760593
    • STGVEURXAACTES-UHFFFAOYSA-N
    • 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • CS-0096064
    • 943310-52-9
    • 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • Inchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3
    • Chiave InChI: STGVEURXAACTES-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1

Proprietà calcolate

  • Massa esatta: 250.1176527g/mol
  • Massa monoisotopica: 250.1176527g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 316
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.5

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-12599310-0.05g
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95%
0.05g
$64.0 2023-05-06
Enamine
EN300-12599310-0.1g
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95%
0.1g
$89.0 2023-05-06
Enamine
EN300-12599310-5.0g
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95%
5g
$991.0 2023-05-06
Chemenu
CM219272-1g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95+%
1g
$645 2022-08-31
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62104-1g
4-Fluoro-2-formylbenzeneboronic acid pinacol ester, 96%
943310-52-9 96%
1g
¥8011.00 2023-02-25
Aaron
AR01KLEG-250mg
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 98%
250mg
$11.00 2025-02-12
Aaron
AR01KLEG-10g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 97%
10g
$186.00 2024-07-18
Aaron
AR01KLEG-5g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 98%
5g
$93.00 2025-02-12
abcr
AB594982-5g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; .
943310-52-9
5g
€202.60 2024-07-24
Ambeed
A459770-5g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 98%
5g
$102.0 2025-03-05

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  36 h, 80 °C
Riferimento
Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide
Jhang, Yuan-Ye; Fan-Chiang, Tai-Ting; Huang, Jun-Min; Hsieh, Jen-Chieh, Organic Letters, 2016, 18(5), 1154-1157

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ;  4 h, rt
1.2 Catalysts: 8-Aminoquinoline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  Pinacolborane Solvents: Tetrahydrofuran ;  12 h, 90 °C
Riferimento
ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines
Bisht, Ranjana; Chattopadhyay, Buddhadeb, Synlett, 2016, 27(14), 2043-2050

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ;  2 h, rt → 80 °C
Riferimento
Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  16 h, 100 °C
Riferimento
Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 80 °C; overnight, 80 °C
Riferimento
Preparation of heteroaryl antagonists of prostaglandin D2 receptors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  16 h, 110 °C
Riferimento
Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ;  4 h, rt
1.2 Catalysts: 8-Aminoquinoline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  Pinacolborane Solvents: Tetrahydrofuran ;  12 h, 90 °C
Riferimento
Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines
Bisht, Ranjana; Chattopadhyay, Buddhadeb, Journal of the American Chemical Society, 2016, 138(1), 84-87

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  rt → 100 °C; 16 h, 100 °C
1.2 Reagents: Water
Riferimento
Preparation method of antifungal drug tavaborole
, China, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
Riferimento
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; Wei, Lin-Wen; Huang, Yuan, Organic Letters, 2023, 25(10), 1661-1666

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ;  4 h, 70 °C
1.2 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: Dichloromethane ,  1,2-Dichloroethane ;  rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
Riferimento
Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes
Rej, Supriya; Chatani, Naoto, Journal of the American Chemical Society, 2021, 143(7), 2920-2929

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ;  rt → 105 °C; 16 h, 100 - 105 °C
Riferimento
Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid
, China, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Solvents: Benzene ;  14 h, reflux
Riferimento
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione
Riferimento
Preparation of boron-containing small molecules and nucleosides for treating fungal infections
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
Riferimento
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; Li, Zhao-Feng; Ning, Xiang-Li; Deng, Ji; Yu, Jun-Lin; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Letteratura correlata

Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd